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Introduction

CAS number 1263046-77-0 identifies the molecule Amino-PEG2-(CH2)3COOH, a
heterobifunctional linker essential in the development of Proteolysis Targeting Chimeras
(PROTACSs). PROTACSs are a revolutionary class of therapeutic agents that utilize the cell's own
protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade
target proteins associated with disease.[1][2]

This molecule serves as a polyethylene glycol (PEG)-based spacer, connecting a ligand that
binds to a target Protein of Interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1][3]
The properties of this linker, such as its length and hydrophilicity, are critical for the proper
formation of the ternary complex (POI-PROTAC-E3 ligase), which is necessary for the
ubiquitination and subsequent degradation of the POL.[4] This guide provides a comprehensive
overview of the technical properties, uses, and representative experimental protocols related to
Amino-PEG2-(CH2)3COOH.

Chemical and Physical Properties

The fundamental properties of Amino-PEG2-(CH2)3COOH are summarized below. This data is
compiled from various chemical suppliers and safety data sheets.
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Property Value Reference(s)
CAS Number 1263046-77-0 [1]

Chemical Name Amino-PEG2-(CH2)3COOH [1]

Molecular Formula CsH17NOa4 [5]

Molecular Weight 191.2 g/mol [4]
Appearance Viscous Liquid, Light yellow to 2]

yellow
SMILES O=C(0)CCCOCCOCCN [11[5]
Purity Typically 295% [4]

_ Primary Amine (-NHz),
Functional Groups o [4]
Carboxylic Acid (-COOH)

o Non-cleavable, PEG-based
Classification , [1][4]
PROTAC linker

Applications in Drug Development

The primary application of Amino-PEG2-(CH2)3COOH is as a bifunctional linker in the
synthesis of PROTACSs.[1][3]

o PROTAC Synthesis: This linker provides a flexible, hydrophilic spacer to connect a warhead
(ligand for the target protein) and an E3 ligase ligand. Its bifunctional nature, with a terminal
amine and a carboxylic acid, allows for sequential, directional amide bond formation, which
is a common and robust method for PROTAC assembly.[5][6]

o Modulation of Physicochemical Properties: The inclusion of a PEG unit enhances the
aqueous solubility and can improve the pharmacokinetic profile of the final PROTAC
molecule, which is often a challenge for these relatively large "beyond Rule of 5" molecules.

Mechanism of Action: Role in PROTAC-Mediated
Protein Degradation
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As a linker, Amino-PEG2-(CH2)3COOH is a structural component and does not possess
intrinsic biological activity. Its function is to enable the PROTAC's mechanism of action, which is
to hijack the ubiquitin-proteasome system.[2] The process is as follows:

o Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target
Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase
ternary complex.[1][7]

» Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of
ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the
POL[2]

o Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome,
which unfolds and degrades the protein into small peptides.[1][2]

e Recycling: The PROTAC molecule is then released and can act catalytically to induce the
degradation of another POI molecule.[2]
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Caption: PROTAC-mediated protein degradation workflow.

Representative Experimental Protocols

The following are generalized, representative protocols for the synthesis of a PROTAC using
Amino-PEG2-(CH2)3COOH. Note: These protocols are for reference only and must be

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b605456?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

optimized for specific ligands and reaction conditions. All work should be performed in a
suitable chemical fume hood with appropriate personal protective equipment.

Protocol 1: Sequential Amide Coupling

This protocol describes the most common use-case, where the linker is sequentially coupled to
two different ligands (e.g., Ligand A-NHz and Ligand B-COOH).

Step 1: Coupling of Linker to Ligand A (Amine-functionalized)

» Activation: Dissolve Amino-PEG2-(CH2)3COOH (1.1 eq) in anhydrous Dimethylformamide
(DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA
(3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic
acid group.

e Coupling: To the activated linker solution, add a solution of the amine-containing ligand
(Ligand A-NHz, 1.0 eq) dissolved in anhydrous DMF.

o Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by
LC-MS until the starting ligand is consumed.

o Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash
sequentially with 5% LiCl solution (to remove DMF), saturated NaHCOs solution, and brine.

 Purification: Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under
reduced pressure. Purify the crude intermediate (Ligand A-Linker-NHz) by flash column
chromatography.

Step 2: Coupling of Intermediate to Ligand B (Carboxylic Acid-functionalized)

o Activation: In a separate flask, dissolve the carboxylic acid-containing ligand (Ligand B-
COOH, 1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20
minutes.

e Coupling: Add the purified intermediate from Step 1 (Ligand A-Linker-NHz, 1.0 eq) to the
activated Ligand B solution.

o Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.
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 Purification: Upon completion, the final PROTAC is typically purified directly from the reaction
mixture using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g.,
water/acetonitrile with 0.1% TFA). Lyophilize the collected fractions to obtain the pure
PROTAC.

o Characterization: Confirm the identity and purity of the final product using LC-MS and *H
NMR.
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Caption: General PROTAC synthesis workflow.

Safety and Handling

Based on available Safety Data Sheets (SDS), Amino-PEG2-(CH2)3COOH is not classified as
a hazardous substance. However, standard laboratory safety precautions should always be
observed.

« Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact
with skin, eyes, and clothing. Avoid ingestion and inhalation.
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o Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and
a lab coat.

o Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at
4°C, protected from light. For long-term storage in solvent, use -80°C.

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

This document is intended for research use only and provides a technical overview based on
publicly available data. All experimental procedures should be designed and validated by
qualified professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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